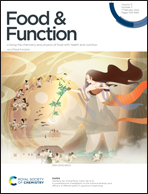An integrated study on the comprehensive mechanism of Schisandra chinensis polysaccharides mitigating Alzheimer's disease in rats using a UPLC-Q-TOF-MS based serum and urine metabolomics strategy†
Food & Function Pub Date: 2022-12-23 DOI: 10.1039/D2FO02842E
Abstract
As a well-known traditional Chinese medicine and functional food, Schisandra chinensis (S. chinensis) has been proved to possess excellent neuroprotective effects, and particularly the role of the polysaccharide fraction in neuroprotection has been increasingly emphasized. The aim of this study was to investigate the therapeutic effects and potential mechanism of action of the homogeneous polysaccharide SCP2, isolated and purified from S. chinensis polysaccharide (SCP), on Alzheimer's disease (AD) rats based on a holistic metabolomics approach in serum and urine. The results of the pharmacodynamics study showed that SCP2 significantly improved Aβ25–35-induced cognitive dysfunction, improved oxidative damage and reduced Aβ deposition in the hippocampus. The holistic metabolomics results of serum and urine showed that the intervention with SCP2 significantly reversed the metabolic profile disorder in AD rats. A total of 40 metabolites (21 serum metabolites and 19 urine metabolites) were identified, which were mainly involved in linoleic acid metabolism, alpha-linolenic acid metabolism and arachidonic acid metabolism. The results obtained in this study will provide new insights into the mechanisms of SCP2 in the treatment of AD and provide a basis for the subsequent structure–activity studies of SCP2.

Recommended Literature
- [1] Electron transfer, spectroscopy and theory: general discussion
- [2] Inorganic chemistry
- [3] A superoctahedral complex derived from a polyoxometalate: the hexakis(arylimido)hexamolybdate anion [Mo6(NAr)6O13H]-
- [4] Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study†
- [5] Intramolecular radical hydrosilylation — the first radical 5-endo-dig cyclisation†
- [6] Metal-to-metal electron transfer in a cyanido-bridged {Fe2Co2} square complex followed by X-ray diffraction and absorption techniques†
- [7] Structural effect of different carbon nanomaterials on the corrosion protection of Ni–W alloy coatings in saline media
- [8] Biological self-assembly of injectable hydrogel as cell scaffold via specific nucleobase pairing†
- [9] Visible light driven hydrogen production from a photo-active cathode based on a molecular catalyst and organic dye-sensitized p-type nanostructured NiO†‡
- [10] Role of scavengers in gas-phase recoil tritium reactions










